2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Overview
Description
The compound contains several functional groups including an ethyl group, a phenyl group, a pyrazolo[4,3-c]pyridine group, a carbonyl group, and a piperazine group. These groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen in the piperazine and pyrazolo[4,3-c]pyridine groups could potentially allow for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Multifunctional Therapeutic Approach
A study by Umar et al. (2019) explored the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds, including variations of the core structure similar to the specified chemical compound, demonstrated significant potential in Alzheimer's disease treatment through their dual inhibitory action. The study found that these compounds could inhibit acetylcholinesterase activity and prevent amyloid β aggregation, highlighting a multifaceted approach to Alzheimer's therapy (Umar et al., 2019).
Heterocycle Synthesis and Antimicrobial Activity
Research by Bondock et al. (2008) on the synthesis of new heterocycles incorporating an antipyrine moiety, which shares a similar structural approach to the compound , revealed that these synthesized compounds exhibited notable antimicrobial properties. This indicates a potential application in developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessment
A study by Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, assessing their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. The findings suggest that compounds derived from such structures could serve as the basis for developing new insecticidal agents (Fadda et al., 2017).
Antitumor and Antioxidant Evaluation
Gouda and Hammama (2011) explored the synthesis of benzothiophenes derived from cyanoacetamide, demonstrating significant antitumor and antioxidant activities. This research underscores the potential for compounds with similar structures to be used in developing treatments targeting cancer and oxidative stress-related diseases (Gouda & Hammama, 2011).
Memory Enhancement Effects
Li Ming-zhu (2008) synthesized a compound with a similar piperazine-acetamide structure, studying its effects on memory enhancement in mice. The study suggests that such compounds could potentially be used to improve cognitive functions (Li Ming-zhu, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-2-24-12-16(20(29)26-10-8-25(9-11-26)14-18(22)28)19-17(13-24)21(30)27(23-19)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11,14H2,1H3,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMEWGLVWJSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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